Cas no 315-72-0 (Opipramol)

Opipramol structure
Opipramol Chemical and Physical Properties
Names and Identifiers
-
- Opipramol
- 4-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-1-piperazineethanol
- 2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol
- Opipramol-D4
- [3H]-Opipramol
- 2-[4-(3-dibenzo[b,f]azepin-5-yl-propyl)-piperazin-1-yl]-ethanol
- 4-[3-(5H-Dibenz[b,f]azepin-5-yl)-propyl]-1-piperazineethanol
- EINECS 206-254-0
- Insidon
- N-<3-<4-(2-Hydroxyoxyethyl)-piperazino>propyl>-2,2'-iminostilben
- Nisidana
- Opipramol [INN:BAN]
- Opipramol G
- opipramol hydrochloride
- Opipramolum [INN-Latin]
- UNII-D23ZXO613C
- NSC 169867
- 5H-Dibenz(b,f)azepine, 5-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-
- GTPL11247
- 4-[3-(5H-Dibenz[b,f]azepin-5-yl)propyl]-1-piperazinethanol
- N-(3-(4-(2-Hydroxyethyl)piperazino)propyl)iminostilbene
- 1-Piperazineethanol,f]azepin-5-yl)propyl]-
- HY-118901
- NS00010442
- Pramolan (Salt/Mix)
- NCGC00162068-05
- WLN: T C676 BNJ B3-AT6N DNTJ D2Q
- G 33040
- D08297
- Z2216903864
- MS-25790
- Opipramolum
- 2-(4-[3-(5H-Dibenzo[b,f]azepin-5-yl)propyl]-1-piperazinyl)ethanol #
- CS-0077653
- 315-72-0
- Opramidol
- Opipramol, analytical standard
- OPIPRAMOL [INN]
- GR 33040
- FT-0673295
- NCGC00162068-04
- Opipramol dura
- Endison
- Opipramol dura (TN)
- NCGC00162068-02
- N-[3-[4-(2-Hydroxyethyl)-piperazino]propyl]iminostilbene
- BRN 0627076
- NCGC00162068-01
- BDBM50170636
- NCGC00162068-09
- OPIPRAMOL [WHO-DD]
- Insidon (free base)
- Opipramol (INN)
- NSC-169867
- (Z)-2-(4-(3-(5H-dibenzo[b,f]azepin-5-yl)propyl)piperazin-1-yl)ethanol
- SCHEMBL49841
- DB12930
- EN300-18531271
- 2-{4-[3-(5H-dibenzo[b,f]azepin-5-yl)propyl]piperazin-1-yl}ethanol
- J-018476
- 2-[4-[3-(11-benzo[b][1]benzazepinyl)propyl]-1-piperazinyl]ethanol
- 5H-Dibenz[b, 5-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-
- SDCCGSBI-0633687.P001
- 2-[4-(3-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-yl}propyl)piperazin-1-yl]ethan-1-ol
- CHEBI:94614
- YNZFUWZUGRBMHL-UHFFFAOYSA-N
- AC-15972
- 1-Piperazineethanol, 4-[3-(5H-dibenz[b,f]azepin-5-yl)propyl]-
- Pramolan (free base)
- Insidon, base
- Insidon (Salt/Mix)
- Oprea1_247234
- AKOS003588969
- D23ZXO613C
- OPIPRAMOL [MI]
- Q416562
- 1-PIPERAZINEETHANOL, 4-(3-(5H-DIBENZ(b,f)AZEPIN-5-YL)PROPYL)-
- 1ST161646
- 2-{4-[3-(5H-dibenz[b,f]azepin-5- yl)propyl]piperazin-1-yl}ethanol
- CHEMBL370753
- MFCD00865455
- DTXSID3023394
- N-[3-[4-(2-Hydroxyethyl)piperazino]propyl]iminostilbene
- NSC169867
- 4-[3-(5H-Dibenz[b,f]azepin-5-yl)propyl]-1-piperazineethanol
- 2-{4-[3-(5H-dibenz[b,f]azepin-5-yl)propyl]piperazin-1-yl}ethanol
- N-(3-(4-(2-Hydroxyethyl)-piperazino)propyl)iminostilbene
- 2-(4-(3-benzo(b)(1)benzazepin-11-ylpropyl)piperazin-1-yl)ethanol
- G78301
- BRD-K43786866-300-02-3
- 5-23-01-00475 (Beilstein Handbook Reference)
- N06AA05
- Insidon (TN)
- DA-56474
- Opipramolo
- Opipramol Free Base
- 2-(4-(3-(5H-dibenz(b,f)azepin-5-yl)propyl)piperazin-1-yl)ethanol
- 2-(4-(3-(2-azatricyclo(9.4.0.0^(3,8))pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl)propyl)piperazin-1-yl)ethan-1-ol
- Opipramolum (INN-Latin)
- DTXCID203394
- 2-[4-(3-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)piperazin-1-yl]ethan-1-ol
-
- MDL: MFCD00865455
- Inchi: InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2
- InChI Key: YNZFUWZUGRBMHL-UHFFFAOYSA-N
- SMILES: OCCN1CCN(CCCN2C3=CC=CC=C3C=CC3=CC=CC=C23)CC1
Computed Properties
- Exact Mass: 363.23100
- Monoisotopic Mass: 363.231063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 448
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Surface Charge: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 30
Experimental Properties
- Color/Form: No date available
- Density: 1.0920 (rough estimate)
- Melting Point: 100-1010C
- Boiling Point: 494.88°C (rough estimate)
- Flash Point: 290.5 °C
- Refractive Index: 1.6500 (estimate)
- PSA: 29.95000
- LogP: 3.24930
- Vapor Pressure: No date available
Opipramol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H410
- Warning Statement: P273-P501
- Hazardous Material transportation number:UN 3077 9 / PGIII
- WGK Germany:1
- Hazard Category Code: 22-50/53
- Safety Instruction: 60-61
- RTECS:TL8750000
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Opipramol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Opipramol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O669600-100mg |
Opipramol |
315-72-0 | 100mg |
$ 1510.00 | 2023-04-15 | ||
TRC | O669600-25mg |
Opipramol |
315-72-0 | 25mg |
$ 483.00 | 2023-09-06 | ||
1PlusChem | 1P01CCDI-25mg |
1-Piperazineethanol, 4-[3-(5H-dibenz[b,f]azepin-5-yl)propyl]- |
315-72-0 | 99% | 25mg |
$202.00 | 2024-05-06 | |
A2B Chem LLC | AW54726-5mg |
1-Piperazineethanol, 4-[3-(5H-dibenz[b,f]azepin-5-yl)propyl]- |
315-72-0 | ≥98% | 5mg |
$36.00 | 2024-04-20 | |
TRC | O669600-10mg |
Opipramol |
315-72-0 | 10mg |
$ 201.00 | 2023-09-06 | ||
TRC | O669600-50mg |
Opipramol |
315-72-0 | 50mg |
$ 917.00 | 2023-04-15 | ||
TRC | O669600-5mg |
Opipramol |
315-72-0 | 5mg |
$ 136.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208132-10mg |
Opipramol, |
315-72-0 | 98% | 10mg |
¥2482.00 | 2023-09-05 | |
A2B Chem LLC | AW54726-10mg |
1-Piperazineethanol, 4-[3-(5H-dibenz[b,f]azepin-5-yl)propyl]- |
315-72-0 | ≥98% | 10mg |
$63.00 | 2024-04-20 | |
1PlusChem | 1P01CCDI-5mg |
1-Piperazineethanol, 4-[3-(5H-dibenz[b,f]azepin-5-yl)propyl]- |
315-72-0 | ≥98% | 5mg |
$80.00 | 2024-05-06 |
Opipramol Related Literature
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
315-72-0 (Opipramol) Related Products
- 1206997-30-9(2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one)
- 2411326-66-2((2E)-N-[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide)
- 2228517-01-7(1-(3,4-difluorophenyl)-4,4-difluorocyclohexane-1-carboxylic acid)
- 2228177-17-9(2-1-(4-bromophenyl)cyclopropylethanethioamide)
- 925698-99-3(5-(2,4-difluorophenyl)methyl-1H-1,2,3,4-tetrazole)
- 1593552-40-9(N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride)
- 1805567-85-4(Ethyl 5-chloro-3-cyano-2-formylphenylacetate)
- 2188198-79-8(4-[1-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl]-4-piperidinyl]-3,3-dimethyl-2-azetidinone)
- 2227900-30-1((1S)-2-amino-1-(5-propylthiophen-2-yl)ethan-1-ol)
- 1894790-29-4(3-(2-{(tert-butoxy)carbonylamino}phenyl)-2,2-dimethylpropanoic acid)
Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
CN Supplier
Bulk

Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk

Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
CN Supplier
Bulk